4,4'-Di-N-acetylamino-diphenylsulfoxide-d8
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized laboratories equipped with the necessary facilities for handling isotopically labeled materials .
Chemical Reactions Analysis
Types of Reactions
4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The acetylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4,4’-Di-N-acetylamino-diphenylsulfone-d8.
Reduction: Formation of 4,4’-Di-N-acetylamino-diphenylsulfide-d8.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 has several scientific research applications, including:
Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
Metabolic Research: Utilized in metabolic pathway studies due to its isotopic labeling.
Clinical Diagnostics: Employed in diagnostic assays for various diseases.
Environmental Studies: Used in environmental research to trace chemical pathways and interactions.
Mechanism of Action
The mechanism of action of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is not explicitly detailed in the literature. as an isotopically labeled compound, it is primarily used to trace and study biochemical pathways and interactions. The deuterium atoms provide a distinct signature that can be detected using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-N-acetylamino-diphenylsulfoxide: The non-deuterated version of the compound.
4,4’-Di-N-acetylamino-diphenylsulfone: The oxidized form of the sulfoxide.
4,4’-Di-N-acetylamino-diphenylsulfide: The reduced form of the sulfoxide.
Uniqueness
4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in research applications that require precise tracking and analysis of chemical and biochemical processes .
Properties
IUPAC Name |
N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfinyl-2,3,5,6-tetradeuteriophenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWONZJSRPOIE-UWAUJQNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447834 |
Source
|
Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557794-36-2 |
Source
|
Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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